3-(3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid
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Overview
Description
3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound, in particular, has a unique structure that combines a benzopyran ring with a prop-2-enoic acid moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phenol derivative with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzopyran ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antioxidant activity by scavenging free radicals or anti-inflammatory effects by inhibiting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1-benzopyran: A simpler structure without the prop-2-enoic acid moiety.
7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: Contains a hydroxyl group and a lactone ring.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2-indole: A more complex structure with additional functional groups.
Uniqueness
3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is unique due to its combination of a benzopyran ring and a prop-2-enoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H12O3 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c13-12(14)6-5-9-7-10-3-1-2-4-11(10)15-8-9/h1-6,9H,7-8H2,(H,13,14) |
InChI Key |
VRORSHSQJGUNNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C=CC(=O)O |
Origin of Product |
United States |
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